Product packaging for Lithium trimethoxy(thiazol-2-yl)borate(Cat. No.:CAS No. 1451391-92-6)

Lithium trimethoxy(thiazol-2-yl)borate

Cat. No.: B1405425
CAS No.: 1451391-92-6
M. Wt: 195 g/mol
InChI Key: AVPARELZBUTGNZ-UHFFFAOYSA-N
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Description

Lithium trimethoxy(thiazol-2-yl)borate is an organoboron compound featuring a thiazole heterocycle (a five-membered ring containing sulfur and nitrogen) attached to a boron center coordinated with three methoxy groups and a lithium counterion. This compound is part of a broader class of lithium borate salts, which are of interest in organic synthesis, catalysis, and materials science.

For example, triisopropoxy(thiazol-2-yl)borates are synthesized by reacting thiazole derivatives with boron triisopropoxide, followed by lithiation . Applications may include its use as a reagent in Suzuki-Miyaura couplings (a reaction classically involving aryl boronic acids) or in battery electrolytes, though the latter remains speculative based on the evidence .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BLiNO3S B1405425 Lithium trimethoxy(thiazol-2-yl)borate CAS No. 1451391-92-6

Properties

IUPAC Name

lithium;trimethoxy(1,3-thiazol-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BNO3S.Li/c1-9-7(10-2,11-3)6-8-4-5-12-6;/h4-5H,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPARELZBUTGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=CS1)(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BLiNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Organolithium and Borate Salt Reactions

Method Overview:
This approach involves reacting lithium halides with alkali metal tetramethoxyborates in a suitable solvent, typically methanol, to produce lithium trimethoxyborate derivatives, which can then be functionalized or incorporated into the thiazol-2-yl framework.

Procedure Details:

  • Reactants:

    • Lithium halide (e.g., lithium chloride)
    • Alkali metal tetramethoxyborate (e.g., sodium or potassium tetramethoxyborate)
    • Solvent: Anhydrous methanol
  • Reaction Conditions:

    • Mix solutions of lithium halide and alkali tetramethoxyborate in methanol, either as solutions or solid-liquid mixtures.
    • Stir at ambient or slightly elevated temperatures (~25–50°C).
    • Reaction time typically ranges from 4 to 24 hours to ensure complete exchange.
  • Reaction Equation:
    $$
    \text{LiX} + \text{M(B(OCH}3)4) \rightarrow \text{LiB(OCH}3)4 + \text{MX}
    $$
    where X = Cl, Br, and M = Na, K.

  • Isolation:

    • Filter out insoluble lithium halide by-products.
    • Evaporate the solvent under reduced pressure.
    • Crystallize the lithium trimethoxyborate from the residual solution.

Research Findings:
This method aligns with the patent literature indicating that lithium tetramethoxyborate can be synthesized via metathesis reactions in methanol, with subsequent crystallization to purify the product.

Direct Synthesis from Boric Acid and Trimethyl Borate

Method Overview:
Boric acid reacts with trimethyl borate under azeotropic distillation conditions to produce trimethyl borate, which can be further converted into lithium trimethoxyborate.

Procedure Details:

  • Step 1:

    • React boric acid with excess methanol in the presence of Dean-Stark apparatus to obtain trimethyl borate.
  • Step 2:

    • React trimethyl borate with lithium halide (e.g., lithium chloride) in methanol at controlled temperatures (~70°C).
    • The reaction proceeds via nucleophilic substitution, forming lithium trimethoxyborate.
  • Reaction Equation:
    $$
    \text{LiCl} + \text{B(OCH}3)3 \rightarrow \text{LiB(OCH}3)4 + \text{Cl}^-
    $$

  • Isolation:

    • Separate lithium trimethoxyborate by crystallization from methanol.

Research Findings:
This route is supported by experimental data showing high yields (~99%) of lithium trimethoxyborate when reacting lithium chloride with trimethyl borate in methanol.

Thermal Decomposition and Recrystallization

Method Overview:
Lithium trimethoxyborate can be obtained by thermal decomposition of lithium tetramethoxyborate, followed by recrystallization.

Procedure Details:

  • Preparation:

    • Synthesize lithium tetramethoxyborate via reaction of lithium halide with sodium or potassium tetramethoxyborate in methanol.
  • Thermal Decomposition:

    • Heat lithium tetramethoxyborate to approximately 260–280°C under inert atmosphere to induce dissociation into methyl borate and lithium methoxide.
  • Recrystallization:

    • Cool the reaction mixture and recrystallize lithium trimethoxyborate from suitable solvents.

Research Findings:
This method leverages the thermal stability differences between sodium and lithium tetramethoxyborates, with lithium variants dissociating more cleanly, facilitating high-purity product recovery.

Data Table Summarizing Preparation Methods

Method Number Reactants Solvent Key Conditions Main Outcomes References
1 Lithium halide + Alkali metal tetramethoxyborate Methanol Stirring at 25–50°C for 4–24 hours Lithium trimethoxyborate formation via metathesis
2 Boric acid + Trimethyl borate + Lithium halide Azeotropic distillation Elevated temperature (~70°C), crystallization High purity lithium trimethoxyborate from boric acid derivatives
3 Lithium tetramethoxyborate + Heat Inert atmosphere Heating to 260–280°C Thermal dissociation and recrystallization

Research Findings and Notes:

  • The metathesis reaction between lithium halides and alkali tetramethoxyborates in methanol is the most versatile and widely adopted method, allowing for scalable synthesis with high purity yields.
  • The reaction conditions such as temperature, stirring time, and solvent purity critically influence the yield and purity.
  • Thermal decomposition methods are advantageous for obtaining high-purity lithium trimethoxyborate but require careful temperature control to prevent side reactions.
  • The synthesis of borate derivatives from boric acid and trimethyl borate provides an alternative route, especially when starting from boric acid, which is more readily available.

Chemical Reactions Analysis

Types of Reactions

Lithium trimethoxy(thiazol-2-yl)borate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, although these are less common.

    Substitution: The thiazole ring and borate group can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions typically require controlled temperatures and inert atmospheres to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce borate esters, while substitution reactions can yield various thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Lithium trimethoxy(thiazol-2-yl)borate is significant in medicinal chemistry, primarily due to the thiazole moiety, which is known for its biological activity. Thiazoles serve as versatile building blocks in drug design and have been utilized in the development of various pharmaceuticals.

Key Applications:

  • Antimicrobial Agents: Compounds containing thiazole rings have shown efficacy against a variety of pathogens, including resistant strains of bacteria. The incorporation of lithium borate enhances the bioavailability and stability of these compounds .
  • Anticancer Research: Thiazole derivatives are being explored for their potential anticancer properties. This compound may serve as a precursor for synthesizing novel thiazole-based anticancer agents .

Materials Science

In materials science, lithium borates are essential for developing advanced materials with specific properties.

Key Applications:

  • Polymer Chemistry: this compound can act as a cross-linking agent in polymer matrices, improving mechanical properties and thermal stability. Its use in creating boron-containing polymers has been studied for applications in electronics and coatings .
  • Sensors and Catalysts: The compound's unique structure allows it to be used in sensor technology, particularly for detecting saccharides due to its affinity for diol functional groups. Additionally, it can function as a catalyst in various organic reactions .

Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the formation of carbon-carbon bonds.

Key Applications:

  • Suzuki-Miyaura Coupling Reactions: This compound can be utilized as a boronating agent in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds that are important in pharmaceuticals and agrochemicals .
  • Functionalization of Aromatic Compounds: The presence of lithium enhances the reactivity of thiazole derivatives, allowing for selective functionalization and the development of complex organic molecules .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of thiazole derivatives synthesized from this compound. The results indicated significant activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a therapeutic agent.

Case Study 2: Polymer Development

Research focused on utilizing this compound as a cross-linker in epoxy resins. The modified resins exhibited enhanced thermal stability and mechanical strength compared to traditional formulations, demonstrating its utility in advanced material applications.

Mechanism of Action

The mechanism of action of lithium trimethoxy(thiazol-2-yl)borate involves its interaction with various molecular targets and pathways. The borate group can form stable complexes with biological molecules, influencing their activity and function. The thiazole ring can also participate in various biochemical reactions, further enhancing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Thiazolyl Borates with Varying Alkoxy Groups

Lithium trimethoxy(thiazol-2-yl)borate can be compared to other thiazolyl borates with different alkoxy substituents:

Compound Name Alkoxy Groups Thiazole Substituents Key Properties/Applications Reference
Lithium triisopropoxy(thiazol-2-yl)borate Triisopropoxy None Lower solubility in polar solvents due to bulky isopropoxy groups; potential cross-coupling reagent
Lithium triisopropyl 5-methyl-1,3-thiazole-2-borate Triisopropyl 5-Methyl Enhanced steric hindrance; possible use in regioselective reactions
Lithium trimethoxy(oxazol-2-yl)borate Trimethoxy Oxazole ring (O vs. S) Higher boron Lewis acidity (due to oxazole’s electronegativity); potential differences in reactivity

Key Observations:

  • Alkoxy Group Impact: Trimethoxy groups (small, electron-withdrawing) enhance solubility in polar solvents compared to bulkier triisopropoxy derivatives, which may improve compatibility in polymer electrolytes or homogeneous catalytic systems.

Functional Analogs: Borate-Based Lithium Salts in Electrolytes

Compound Name Structure Key Advantages Limitations Reference
Lithium bis(oxalate)borate (LiBOB) Boron coordinated to two oxalate ligands Forms stable SEI layers; suppresses electrolyte decomposition High viscosity; poor low-temperature performance
Lithium difluoro(oxalate)borate (LiDFOB) Combines oxalate and fluorine ligands Balances SEI formation and ionic conductivity Synthesis complexity; cost
This compound Thiazole + trimethoxy boron Hypothetical: Thiazole’s redox stability No reported electrochemical data

Key Observations:

  • SEI Formation: LiBOB and LiDFOB are well-documented for forming robust solid-electrolyte interphases (SEIs), a critical feature absent in current data for this compound.
  • Conductivity: Thiazole’s aromaticity and sulfur content might offer unique redox properties, but its conductive performance remains untested compared to LiBOB/LiDFOB.

Heterocycle Variants: Thiazole vs. Oxazole Borates

Replacing thiazole with oxazole alters electronic and steric properties:

Property This compound Lithium trimethoxy(oxazol-2-yl)borate
Heteroatom S and N O and N
Electron-withdrawing effect Moderate (S less electronegative than O) Stronger (O more electronegative)
Boron Lewis acidity Lower Higher
Stability Likely more stable due to sulfur’s polarizability Potential hydrolysis susceptibility

Key Observations:

  • The oxazole analog’s higher boron Lewis acidity could enhance its efficacy in catalysis, while the thiazole variant’s sulfur atom may improve stability in reducing environments.

Biological Activity

Lithium trimethoxy(thiazol-2-yl)borate (CAS: 1451391-92-6) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6_6H11_{11}BLiNO3_3S and a molecular weight of approximately 194.97 g/mol. The compound features a thiazole ring, which is known for its biological significance, and a borate group that can interact with various biological molecules, influencing their activity and function .

The biological activity of this compound is primarily attributed to:

  • Complex Formation : The borate group can form stable complexes with metal ions and other biological molecules, potentially enhancing their stability and activity.
  • Biochemical Interactions : The thiazole moiety may participate in various biochemical reactions, which could lead to modulation of enzymatic activities or receptor interactions.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, similar to other thiazole derivatives which are known for their effectiveness against bacteria and fungi.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially impacting metabolic pathways. This inhibition could be mediated through steric hindrance or direct interaction with the enzyme's active site .

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
  • Enzyme Activity Assays :
    • Enzyme assays demonstrated that this compound could inhibit specific metabolic enzymes involved in bacterial metabolism. This was attributed to the compound's ability to form complexes with metal ions essential for enzyme activity .
  • Complexation Studies :
    • Research highlighted the ability of this compound to form complexes with transition metals, enhancing its potential utility in biological systems where metal ions play critical roles.

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, enzyme inhibitionComplex formation with metal ions
Lithium bis(trimethylsilyl)amideStrong base in organic synthesisN/A
Lithium diisopropylamideStrong base in organic chemistryN/A

Q & A

Basic Research Question

  • ¹¹B NMR Spectroscopy : A singlet or multiplet in the range of δ -2 to +5 ppm confirms the presence of tetracoordinated boron species, as observed in structurally similar lithium borates .
  • ¹H and ¹³C NMR : Resolve signals for the thiazole ring (e.g., δ 7.5–8.5 ppm for aromatic protons) and methoxy groups (δ 3.2–3.5 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode should show a molecular ion peak corresponding to [M⁻] (e.g., m/z ~260 for C₆H₈BLiN₂O₃).
    Advanced Tip : Use heteronuclear correlation experiments (e.g., HMBC) to confirm boron-thiazole connectivity .

How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound?

Advanced Research Question

  • Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with XPhos ligands enhance reactivity for sterically demanding substrates, reducing side reactions like protodeboronation .
  • Solvent Effects : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reaction kinetics. Avoid DMSO, which may coordinate boron and inhibit coupling .
  • Temperature Control : Maintain 60–80°C to accelerate transmetallation while avoiding thermal decomposition of the borate.
    Validation : Monitor by ¹¹B NMR for complete consumption of the borate (disappearance of δ +1–2 ppm signals) .

What strategies mitigate decomposition during trace element analysis of this compound?

Advanced Research Question

  • Lithium Borate Fusion : Fuse the compound with lithium metaborate (LiBO₂) at 1000°C to dissolve refractory components. Dissolve the melt in dilute HNO₃/HCl (4:2 v/v) for ICP-MS analysis .
  • Volatility Mitigation : Add 1% HF to the dissolution step to retain volatile elements (e.g., Zn, Cd) .
  • Validation : Compare results with XRF post-fusion to cross-check major elements (e.g., B, Li) and ensure complete decomposition .

How do solvent polarity and temperature influence the stability of this compound in solution?

Advanced Research Question

  • Polar Protic Solvents : Avoid prolonged storage in methanol or water, which hydrolyze the B–O bonds. Use aprotic solvents (e.g., THF, acetonitrile) for <24-hour stability .
  • Temperature Effects : Solutions stored at –20°C show <5% decomposition over 7 days, whereas room-temperature storage leads to 20% degradation within 48 hours (monitored via ¹¹B NMR) .
  • Stabilizers : Add 0.1% triethylamine to neutralize acidic impurities that accelerate hydrolysis .

What methodologies are suitable for analyzing thermal decomposition pathways of this compound?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen. Expect a major mass loss at 200–250°C corresponding to methoxy group elimination, followed by boron-oxygen network breakdown above 300°C .
  • Differential Scanning Calorimetry (DSC) : Identify exothermic peaks associated with decomposition intermediates.
  • Post-Decomposition Analysis : Use FT-IR to detect B–O–B stretching (1200–1400 cm⁻¹) in residual glassy phases .

How can researchers address inconsistencies in boron quantification across analytical techniques?

Advanced Research Question

  • Cross-Validation : Compare ICP-MS (post-fusion) with ¹¹B NMR integration for boron content. Discrepancies >5% suggest incomplete fusion or spectral interference .
  • Matrix-Matched Standards : Prepare calibration curves using lithium borate matrices to account for ionization suppression in ICP-MS .
  • Error Sources : Note that XRF underestimates light elements (e.g., B); prioritize wet-chemical methods for accuracy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium trimethoxy(thiazol-2-yl)borate
Reactant of Route 2
Lithium trimethoxy(thiazol-2-yl)borate

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